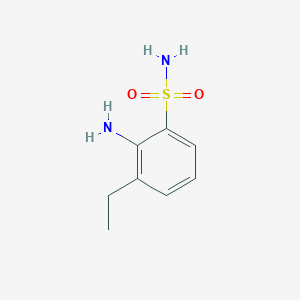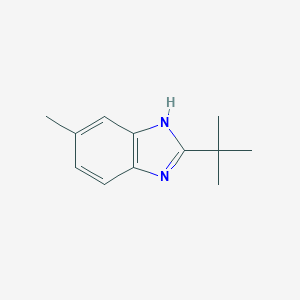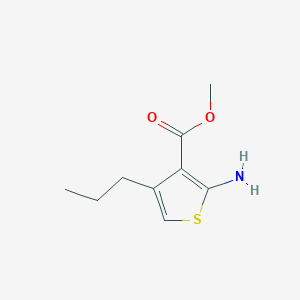![molecular formula C7H13NO B070365 1-Azabicyclo[3.2.1]octan-6-ol CAS No. 192380-09-9](/img/structure/B70365.png)
1-Azabicyclo[3.2.1]octan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.1]octan-6-ol, commonly known as quinuclidinol, is a bicyclic organic compound with a nitrogen-containing six-membered ring and a hydroxyl group. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for drug synthesis.2.1]octan-6-ol.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol is not fully understood. It is believed to act as a chiral auxiliary, allowing for the synthesis of enantiomerically pure compounds. It may also interact with biological targets, such as enzymes or receptors, to produce its biological effects.
Biochemical and Physiological Effects:
1-Azabicyclo[3.2.1]octan-6-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its potential antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Azabicyclo[3.2.1]octan-6-ol is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 1-Azabicyclo[3.2.1]octan-6-ol is its toxicity, which can limit its use in biological assays.
Orientations Futures
There are several future directions for research on 1-Azabicyclo[3.2.1]octan-6-ol. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential use as a chiral ligand in asymmetric catalysis. In addition, further studies are needed to fully understand the mechanism of action of 1-Azabicyclo[3.2.1]octan-6-ol and its biological activity. Finally, there is a need for more research on the toxicity of the compound and its potential side effects.
Conclusion:
In conclusion, 1-Azabicyclo[3.2.1]octan-6-ol is a bicyclic organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods and has a high yield. It has been investigated for its potential use as a chiral building block and chiral ligand, as well as for its biological activity. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Azabicyclo[3.2.1]octan-6-ol involves the reduction of quinuclidinone with sodium borohydride or lithium aluminum hydride. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and tetrahydrofuran. The yield of the reaction can be improved by using a chiral catalyst, such as L-proline or D-fructose.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.1]octan-6-ol has a wide range of applications in scientific research. It can be used as a chiral building block for the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential use as a chiral ligand in asymmetric catalysis. In addition, 1-Azabicyclo[3.2.1]octan-6-ol has been investigated for its biological activity, including its antimicrobial, antiviral, and antitumor properties.
Propriétés
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-2-6(7)4-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOWQBTMUUFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337912 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192380-09-9 |
Source


|
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
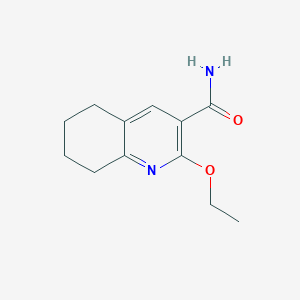
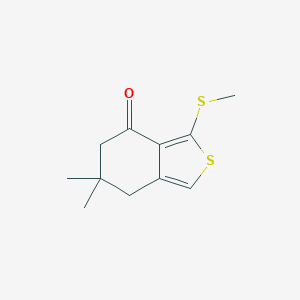
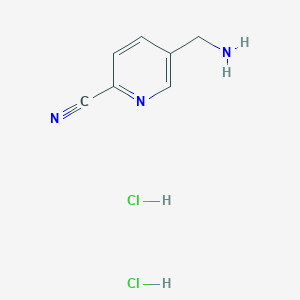
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
